Thermodynamic Stability and Boiling Point Dynamics of N,N-Dimethylnonylamine: A Technical Guide for Drug Development
Thermodynamic Stability and Boiling Point Dynamics of N,N-Dimethylnonylamine: A Technical Guide for Drug Development
Executive Summary
N,N-dimethylnonylamine (CAS: 2869-90-1) is a highly hydrophobic, aliphatic tertiary amine characterized by a nine-carbon alkyl chain and a dimethylamine headgroup. In contemporary drug development, this molecule serves as a critical structural precursor for the synthesis of ionizable cationic lipids and amphoteric surfactants (e.g., N,N-dimethylnonylamine N-oxide) [1]. These derivatives are foundational to Lipid Nanoparticle (LNP) formulations, which are engineered to encapsulate and deliver nucleic acid therapeutics, such as mRNA and plasmid DNA, across cellular barriers [2].
This whitepaper provides an in-depth analysis of the thermodynamic stability, boiling point dynamics, and practical laboratory workflows associated with N,N-dimethylnonylamine, designed specifically for application scientists and drug development professionals.
Physicochemical Properties & Boiling Point Dynamics
Understanding the boiling point and vapor pressure of N,N-dimethylnonylamine is essential for designing scalable purification protocols. Because aliphatic amines with long carbon chains are susceptible to oxidative degradation at high temperatures, manipulating their boiling point via pressure reduction is a mandatory practice.
Boiling Point and Vapor Pressure
The boiling point of N,N-dimethylnonylamine is highly dependent on ambient pressure. Literature establishes its boiling point at 83 °C at a reduced pressure of 7 mmHg [4]. Using the Clausius-Clapeyron relationship, the extrapolated atmospheric boiling point (at 760 mmHg) is approximately 215 °C .
Table 1: Key Physicochemical Properties of N,N-Dimethylnonylamine
| Property | Value | Causality / Significance in Formulation |
| CAS Registry Number | 2869-90-1 | Unique identifier for regulatory tracking and sourcing. |
| Molecular Formula | C11H25N | Determines the hydrophobic-hydrophilic balance (HLB). |
| Boiling Point (Reduced) | 83 °C @ 7 mmHg | Enables low-temperature vacuum distillation purification. |
| Boiling Point (Atmospheric) | ~215 °C @ 760 mmHg | High BP necessitates vacuum to prevent thermal degradation. |
| Density | ~0.773 g/mL at 25 °C | Critical for precise volumetric dosing in lipid synthesis. |
Thermodynamic Stability and Reactivity
As a tertiary amine, N,N-dimethylnonylamine exhibits high thermodynamic stability under inert atmospheres. However, the unshared electron pair on the nitrogen atom renders it highly nucleophilic and susceptible to oxidation and protonation.
Oxidative Susceptibility
In the presence of oxidizing agents (e.g., hydrogen peroxide), the molecule undergoes an exothermic transformation into N,N-dimethylnonylamine N-oxide (CAS: 2536-13-2) [3]. The N-O bond dissociation enthalpy defines the stability of the resulting surfactant, which is widely used in micellar assembly and membrane disruption studies.
Workflow of tertiary amine oxidation into N-oxide surfactant for LNP assembly.
Applications in Drug Development: LNP Formulation
N,N-dimethylnonylamine derivatives are pivotal in formulating LNPs. The tertiary amine headgroup acts as a precise pH-sensor. At physiological pH (7.4), the lipid remains neutral, minimizing systemic toxicity and preventing premature clearance by the reticuloendothelial system.
Upon endocytosis, the acidic environment of the endosome (pH ~5.5) protonates the amine. This cationic shift induces strong electrostatic interactions with anionic endosomal lipids, leading to the formation of inverted hexagonal phases. This structural disruption tears the endosomal bilayer, releasing the therapeutic payload (e.g., mRNA) directly into the cytosol [2].
Endosomal escape mechanism driven by the protonation of the tertiary amine.
Experimental Protocols (Self-Validating Systems)
To ensure high scientific integrity and reproducibility, the following protocols incorporate self-validating checkpoints driven by the thermodynamic principles outlined above.
Protocol 1: Vacuum Distillation of N,N-Dimethylnonylamine
Objective: Purify the amine while preventing thermal degradation and oxidative cleavage.
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Setup: Assemble a fractional distillation apparatus connected to a high-vacuum pump and a cold trap.
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Pressure Reduction: Evacuate the system to exactly 7 mmHg.
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Causality: Lowering the pressure reduces the boiling point from ~215 °C to 83 °C. Heating the amine to 215 °C in the presence of trace oxygen would cause auto-oxidation and cracking of the nonyl chain.
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Heating: Gradually heat the crude mixture using a thermostatically controlled oil bath set to 95 °C.
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Collection & Validation: Collect the fraction boiling strictly at 82–84 °C.
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Self-Validation: Validate purity using Gas Chromatography-Mass Spectrometry (GC-MS). A single peak with an m/z corresponding to the molecular ion of C11H25N confirms successful purification without thermal degradation.
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Protocol 2: Synthesis of N,N-Dimethylnonylamine N-oxide
Objective: Controlled oxidation of the tertiary amine to yield an amphoteric surfactant.
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Solvent Preparation: Dissolve 100 mmol of purified N,N-dimethylnonylamine in 50 mL of anhydrous methanol.
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Reagent Addition: Dropwise add 120 mmol of 30% aqueous H2O2 over 30 minutes while maintaining the reaction vessel at 0 °C in an ice bath.
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Causality: The nucleophilic attack of the amine on the peroxide is highly exothermic. Ice-bath cooling prevents thermal runaway, which would otherwise lead to over-oxidation and the formation of hydroxylamine byproducts.
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Incubation: Remove the ice bath and stir at room temperature for 24 hours.
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Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) mobile phase.
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Self-Validation: The complete disappearance of the high-Rf amine spot and the emergence of a low-Rf, highly polar N-oxide spot validates total conversion.
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Quenching: Introduce a catalytic amount of palladium on carbon (Pd/C) to safely decompose unreacted H2O2 prior to solvent evaporation, eliminating explosive hazards.
References
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Kierkegaard, A., et al. "Tissue Distribution of Several Series of Cationic Surfactants in Rainbow Trout (Oncorhynchus mykiss) Following Exposure via Water." Environmental Science & Technology, ACS Publications, 2020. URL:[Link]
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Ouyang, M., et al. "Controlled Template-Assisted Assembly of Plasmid DNA into Nanometric Particles with High DNA Concentration." Bioconjugate Chemistry, ACS Publications, 2000. URL:[Link]
